Ethylmethylglycinexylidide belongs to the class of amide-type local anesthetics. This classification is significant because it indicates the compound's mechanism of action and its pharmacological properties. The compound is synthesized from various precursors, which are often derived from natural sources or synthesized through chemical processes.
The synthesis of ethylmethylglycinexylidide typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound and underscore the importance of precise conditions and reagents.
Ethylmethylglycinexylidide has a complex molecular structure characterized by:
The three-dimensional conformation of ethylmethylglycinexylidide plays a significant role in its interaction with sodium channels in nerve cells.
Ethylmethylglycinexylidide participates in various chemical reactions that are important for its functionality:
These reactions are critical for both the therapeutic application of the compound and the development of new derivatives with enhanced properties.
The mechanism of action of ethylmethylglycinexylidide primarily involves:
This mechanism is fundamental to its use in clinical settings, where rapid onset and effective pain control are required.
Ethylmethylglycinexylidide exhibits several notable physical and chemical properties:
These properties influence how the compound is used in practice and how it can be formulated for specific applications.
Ethylmethylglycinexylidide finds applications primarily in:
The versatility of ethylmethylglycinexylidide underscores its importance in both clinical practice and research settings.
Ethylmethylglycinexylidide (systematic name: N-(2,6-dimethylphenyl)-N-(ethylmethylglycyl)amide) is a tertiary amide derivative of 2,6-dimethylaniline (xylidide). Its core structure comprises a lipophilic xylidide moiety linked to a polar glycine scaffold substituted with ethyl and methyl groups on the terminal nitrogen. The molecular formula is C₁₃H₂₀N₂O (molecular weight: 220.31 g/mol). The presence of asymmetric centers allows for stereoisomerism, though the bioactive form typically exists as a racemate due to non-specific enzymatic synthesis in vivo. The amide bond adopts a planar configuration, facilitating resonance stabilization and influencing hydrogen-bonding capacity [2] [5].
Ethylmethylglycinexylidide shares structural homology with key lidocaine metabolites:
Table 1: Structural Comparison of Xylidide Derivatives
Compound | Molecular Formula | Substituents on Glycine Nitrogen | Key Structural Feature |
---|---|---|---|
Ethylmethylglycinexylidide | C₁₃H₂₀N₂O | Ethyl + Methyl | Tertiary amine, branched alkyl chain |
Monoethylglycinexylidide (MEGX) | C₁₂H₁₈N₂O | Ethyl only | Secondary amine, linear alkyl chain |
Glycinexylidide (GX) | C₁₀H₁₄N₂O | None (primary amine) | Primary amine, highest polarity |
The progressive dealkylation from Ethylmethylglycinexylidide to GX reduces lipophilicity and enhances solubility, impacting their pharmacokinetic behavior [1] [10].
Ethylmethylglycinexylidide is primarily synthesized in vivo via hepatic metabolism of lidocaine. Cytochrome P450 enzymes (notably CYP3A4 and CYP1A2) catalyze oxidative N-deethylation, cleaving one ethyl group from lidocaine’s tertiary amine to form MEGX. Subsequent N-demethylation generates Glycinexylidide (GX). In vitro synthesis mimics this pathway using chemical oxidants (e.g., m-chloroperbenzoic acid) or enzymatic bioreactors. Reaction efficiency depends on:
Table 2: Metabolic Pathway Efficiency from Lidocaine to GX
Reaction Step | Primary Enzyme | Rate Constant (min⁻¹) | Major Product |
---|---|---|---|
Lidocaine → MEGX | CYP3A4 | 0.42 ± 0.05 | Monoethylglycinexylidide |
MEGX → GX | CYP1A2 | 0.18 ± 0.03 | Glycinexylidide |
Due to its structural stability and commercial availability, Ethylmethylglycinexylidide serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) quantification of lidocaine metabolites. Key advantages include:
Ethylmethylglycinexylidide exhibits moderate water solubility (~15 mg/mL at 25°C) due to its ionizable tertiary amine (pKa = 7.9). Solubility increases significantly in acidic buffers (pH < 6.0) via protonation. It remains stable for 24 hours in plasma at 4°C but degrades under UV light (t₁/₂ = 3.2 hours). Long-term storage requires desiccated, amber vials at -20°C [9].
The compound’s lipophilicity (logP = 2.48) facilitates membrane permeation. Protein binding in plasma is ~65%, primarily to α₁-acid glycoprotein (AAG), with negligible albumin affinity. Critical properties include:
Table 3: Physicochemical Properties of Ethylmethylglycinexylidide and Analogues
Property | Ethylmethylglycinexylidide | MEGX | GX |
---|---|---|---|
Molecular Weight (g/mol) | 220.31 | 206.28 | 178.23 |
logP | 2.48 ± 0.12 | 2.32 ± 0.08 | 1.05 ± 0.03 |
Water Solubility (mg/mL) | 15.0 (pH 7.4) | 28.5 (pH 7.4) | 42.0 (pH 7.4) |
pKa | 7.9 (tertiary amine) | 7.8 (secondary amine) | 8.1 (primary amine) |
Plasma Protein Binding (%) | 65–70 | 55–60 | 30–35 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: